Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside
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Overview
Description
Synthesis Analysis
The synthesis of Benzyl-2,4-Diacetamido-2, 4,6-Tri-Deoxy-α(β) -D-Galactopyranoside, a related compound, involves starting from 1,6-anhydro-2,3-O-(4-methoxybenzylidene)-β-D-mannopyranose. The azide group is introduced by substituting the triflate group with lithium azide. Through a series of substitutions, oxidative openings, and reductions, the desired azido derivative is obtained, highlighting the complexity and precision required in the synthesis of such sugar derivatives (Hermans et al., 1987).
Molecular Structure Analysis
Crystallographic studies on similar molecules, such as methyl 2-azido-2-deoxy-4,6-O-benzylidene-β-D-galactopyranoside, provide insights into the molecular structure of azido-sugars. These studies help understand the effects of substituents like the azido group on the pyranose ring conformation, crucial for designing glycoconjugates with desired properties (Gururaja et al., 1998).
Scientific Research Applications
Chemical Synthesis of Cad-antigenic Determinant
Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside plays a pivotal role in the chemical synthesis of complex molecules such as the desialylated human Cad-antigenic determinant. This synthesis involves several steps, including benzylidenation, selective oxidation, condensation, and catalytic hydrogenolysis (Catelani et al., 1986).
Glycosylation and Synthesis of Oligosaccharides
The compound is utilized in the synthesis of oligosaccharides and glycosylation processes. For instance, it has been used in the synthesis of the repeating unit of the O-specific cell wall polysaccharide of E. coli 058 and other complex glycosylated structures, highlighting its importance in the glycosylation process using reagent systems consisting of various chemicals (Koto et al., 1999).
Synthesis of Dermatan Sulfate Fragments
Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside has been used in the synthesis of dermatan sulfate fragments. The process involves a sequence of chemical reactions, including isopropylidenation, benzylation, acid hydrolysis, and selective acetylation, demonstrating the compound's versatility in complex organic syntheses (Jacquinet & Sinaÿ, 1987).
Synthesis of Disaccharide Glycosyl Donors
This chemical also serves as a precursor in the synthesis of disaccharide glycosyl donors. These donors are essential for the introduction of specific glycosidic linkages in oligosaccharide synthesis, indicating the compound's crucial role in facilitating the assembly of complex sugar structures (Wilstermann & Magnusson, 1995).
Future Directions
properties
IUPAC Name |
(2R,3R,4R,5R,6S)-5-azido-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c14-16-15-10-12(19)11(18)9(6-17)21-13(10)20-7-8-4-2-1-3-5-8/h1-5,9-13,17-19H,6-7H2/t9-,10-,11+,12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPDOBJGGCDISD-LBELIVKGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside |
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